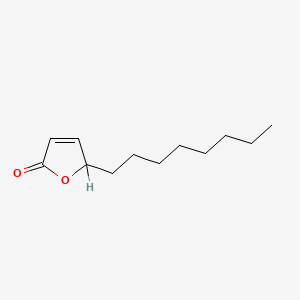

5-乙氧基-2-甲基-4-硝基苯胺

描述

5-Ethoxy-2-methyl-4-nitroaniline is an organic compound. It is structurally similar to 4-Methoxy-2-nitroaniline and 2-Methyl-5-nitroaniline . These compounds are used in the synthesis of dyes, pigments, and other chemical compounds . They are also involved in the laser-induced decomposition of certain pigments .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Methoxy-2-nitroaniline, involves the growth of single crystals by the slow evaporation method . Another method involves using ortho-toludiene as a raw material and acetic acid as an acylation agent, followed by nitrification reaction using concentrated nitric acid to obtain a nitrified solid .Molecular Structure Analysis

The molecular structure of similar compounds like 4-Methoxy-2-nitroaniline has been analyzed using single crystal X-ray diffraction (XRD) and powder XRD analyses . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 5-Ethoxy-2-methyl-4-nitroaniline are substitution, addition, and oxidation . Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These include UV–Vis-NIR studies to analyze optical properties, thermal analyses to investigate melting and decomposition points, and dielectric properties analysis at various temperatures and frequencies .科学研究应用

分光光度法分析

5-乙氧基-2-甲基-4-硝基苯胺和类似的硝基苯胺,如2-甲基-4-硝基苯胺,已被用于分光光度法中。例如,2-甲基-4-硝基苯胺被用作分光光度法试剂,用于测定药物制剂中的炔雌醇。该方法涉及测量重氮化硝基苯胺与炔雌醇偶联反应产物的吸光度,展示了其在分析化学中的潜力(Teixeira 等人,2011 年)。

分子结构分析

硝基苯胺衍生物已被用于研究 DNA 构象。一项涉及 2-甲基-4-硝基苯胺乙二甲铵氢溴酸盐的研究形成了一种与自互补二核苷酸单磷酸盐形成的结晶复合物,提供了原子分辨率下 DNA 结构的见解(Vyas 等人,1984 年)。

复杂化合物合成

硝基苯胺在合成复杂有机化合物中起着至关重要的作用。例如,2-甲氧基-5-硝基苯胺转化为 5-硝基喹啉,随后的步骤导致合成吡咯并[4,3,2-de]喹啉,展示了硝基苯胺在合成有机化学中的多功能性(Roberts 等人,1997 年)。

荧光传感

一项研究开发了一种使用 4-硝基苯胺的分子印迹荧光传感器,用于检测水中的 4-硝基苯胺。该传感器展示了高灵敏度和选择性,突出了硝基苯胺在环境监测中的潜力(Xie 等人,2020 年)。

化学反应研究

硝基苯胺已被用于研究各种化学反应,例如 4-乙氧基-2-(2,3,3-三氯-1-硝基-2-增丙烯基)苯并氮杂菲与甲基和苯基锂之间的相互作用。这项研究提供了对有机化学中反应性和产物形成的见解(Potkin 等人,2001 年)。

液晶研究

涉及 4-硝基苯胺衍生物的研究有助于理解液晶的热学性质。这项研究探讨了不同的取代基如何影响某些硝基苯基化合物的液晶性质(Takenaka & Teshima,1994 年)。

作用机制

The mechanism of action for similar compounds involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

安全和危害

Safety data sheets for similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled . They can cause eye and skin irritation . When heated to decomposition, they emit toxic fumes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Future research could focus on the growth and characterization of 5-Ethoxy-2-methyl-4-nitroaniline for various applications. For instance, similar compounds have been studied for their potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The nonlinear optical properties of these compounds were measured using the Z-scan technique .

属性

IUPAC Name |

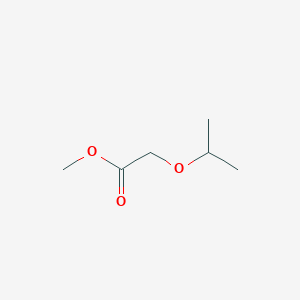

5-ethoxy-2-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRSNDZBLMCCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279591 | |

| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-methyl-4-nitroaniline | |

CAS RN |

1799439-08-9 | |

| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799439-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-2-ethoxyethenyl]benzene](/img/structure/B3048615.png)

![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)

![5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3048624.png)